Methyl 4-bromo-3-methoxy-2-methylbenzoate
Overview
Description
Methyl 4-bromo-3-methoxy-2-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid and features a bromine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-methoxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methoxy-2-methylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively adding to the 4-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-methoxy-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 4-bromo-3-methoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-methoxy-2-methylbenzoate involves its reactivity with various chemical reagents. The bromine atom, methoxy group, and ester functionality contribute to its chemical behavior. The compound can participate in electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and other transformations, depending on the conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-methylbenzoate
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 3-bromo-2-methylbenzoate
Uniqueness
Methyl 4-bromo-3-methoxy-2-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methoxy group on the benzene ring allows for selective reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
methyl 4-bromo-3-methoxy-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-7(10(12)14-3)4-5-8(11)9(6)13-2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPPRTUMXZNOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203751 | |
Record name | Benzoic acid, 4-bromo-3-methoxy-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901203751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1149388-20-4 | |
Record name | Benzoic acid, 4-bromo-3-methoxy-2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1149388-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-3-methoxy-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901203751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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